BenchChemオンラインストアへようこそ!

Ivabradine Impurity 16

pharmaceutical impurity profiling LC-MS identification regulatory reference standard

Ivabradine Impurity 16 (CAS 304464-98-0), also designated as 3‑Hydroxy Ivabradine, is a structurally characterized, hydroxyl‑substituted impurity of the selective bradycardic agent Ivabradine (CAS 155974‑00‑8). It is formally identified as (S)‑3‑(3‑(((3‑hydroxy‑4‑methoxybicyclo[4.2.0]octa‑1(6),2,4‑trien‑7‑yl)methyl)(methyl)amino)propyl)‑7,8‑dimethoxy‑1,3,4,5‑tetrahydro‑2H‑benzo[d]azepin‑2‑one, with molecular formula C₂₆H₃₄N₂O₅ and molecular weight 454.57 g/mol.

Molecular Formula C26H34N2O5
Molecular Weight 454.6 g/mol
CAS No. 304464-98-0
Cat. No. B3327022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvabradine Impurity 16
CAS304464-98-0
Molecular FormulaC26H34N2O5
Molecular Weight454.6 g/mol
Structural Identifiers
SMILESCN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)O
InChIInChI=1S/C26H34N2O5/c1-27(16-20-10-19-11-22(29)23(31-2)15-21(19)20)7-5-8-28-9-6-17-12-24(32-3)25(33-4)13-18(17)14-26(28)30/h11-13,15,20,29H,5-10,14,16H2,1-4H3/t20-/m1/s1
InChIKeyCKPWHHKAGYLHEU-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ivabradine Impurity 16 (CAS 304464-98-0): Regulatory Reference Standard for ANDA Filing and Quality Control


Ivabradine Impurity 16 (CAS 304464-98-0), also designated as 3‑Hydroxy Ivabradine, is a structurally characterized, hydroxyl‑substituted impurity of the selective bradycardic agent Ivabradine (CAS 155974‑00‑8) . It is formally identified as (S)‑3‑(3‑(((3‑hydroxy‑4‑methoxybicyclo[4.2.0]octa‑1(6),2,4‑trien‑7‑yl)methyl)(methyl)amino)propyl)‑7,8‑dimethoxy‑1,3,4,5‑tetrahydro‑2H‑benzo[d]azepin‑2‑one, with molecular formula C₂₆H₃₄N₂O₅ and molecular weight 454.57 g/mol [1]. This impurity belongs to the class of process‑related and potential degradant impurities of Ivabradine, originating from hydroxylation at the 3‑position of the benzazepinone core during synthesis, purification, or storage [2]. It is supplied as a fully characterized reference standard with comprehensive analytical documentation compliant with ICH and pharmacopoeial guidelines, enabling its use in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions [3].

Why Generic Ivabradine Impurity Standards Cannot Replace Ivabradine Impurity 16 (3-Hydroxy Ivabradine) in Regulatory Filings


Ivabradine impurity standards are not interchangeable; each impurity possesses a unique molecular structure that governs its chromatographic retention, spectral signature, and regulatory acceptance threshold. Ivabradine Impurity 16 features a specific hydroxyl substitution at the 3‑position of the benzazepinone ring — a modification that is absent in the parent drug, N‑desmethyl ivabradine, dehydro ivabradine, R‑enantiomer, or the N‑oxide impurities [1]. This structural difference alters the compound's polarity and solubility profile, particularly in its hydrochloride salt form, and directly impacts its reversed‑phase HPLC retention behavior relative to other Ivabradine‑related substances [2]. Pharmacopoeial monographs and ANDA review standards require identification and quantification of this specific impurity using its own authenticated reference standard; a generic Ivabradine impurity or a structurally dissimilar standard cannot serve as a valid proxy for system suitability testing, relative retention time (RRT) marker identification, or quantitative impurity determination [3].

Quantitative Differentiation Evidence for Ivabradine Impurity 16 (3-Hydroxy Ivabradine) Versus Closest Analogs and Alternatives


Molecular Weight and Elemental Composition Differentiation: Ivabradine Impurity 16 (454.57 g/mol) vs. Impurity 17 (C₁₂H₁₇NO₂, ~207 g/mol) and the Parent Drug Ivabradine (468.98 g/mol as hydrochloride)

Ivabradine Impurity 16 (3‑Hydroxy Ivabradine, CAS 304464‑98‑0) has a molecular formula of C₂₆H₃₄N₂O₅ and a molecular weight of 454.57 g/mol, which results from the replacement of a methoxy group (–OCH₃) at the 3‑position of the benzazepinone ring with a hydroxyl group (–OH) relative to the parent drug [1]. In contrast, Ivabradine Hydrochloride (CAS 155974‑00‑8) has a molecular formula of C₂₇H₃₆N₂O₅·HCl and a molecular weight of 468.98 g/mol (free base: 432.51 g/mol), while another closely numbered impurity — Ivabradine Impurity 17 (CAS 866783‑13‑3) — is a structurally unrelated small fragment with formula C₁₂H₁₇NO₂ (MW ~207.27 g/mol) . This mass difference of 14.41 g/mol between Impurity 16 and the parent drug free base (454.57 vs. 468.98) is readily distinguishable by LC‑MS, enabling unambiguous identification in complex impurity mixtures .

pharmaceutical impurity profiling LC-MS identification regulatory reference standard

Structural Differentiation by Hydroxyl Substitution: 3-OH on Benzazepinone Core Distinguishes Impurity 16 from N-Desmethyl Ivabradine and Dehydro Ivabradine

The defining structural feature of Ivabradine Impurity 16 is the hydroxyl (–OH) group at the 3‑position of the 1,3,4,5‑tetrahydro‑2H‑benzo[d]azepin‑2‑one core, replacing a hydrogen atom present in the parent drug and several other impurities [1]. N‑Desmethyl Ivabradine (a primary active metabolite and commonly monitored impurity) differs by the loss of a methyl group on the tertiary amine side chain rather than a ring hydroxylation, and Dehydro Ivabradine (CAS 1346558‑08‑4) features an unsaturation in the azepine ring rather than a hydroxyl substitution . These regio‑ and chemoselective modifications result in distinct ¹H‑NMR chemical shifts for the aromatic and aliphatic protons adjacent to the 3‑OH group, and distinct ¹³C‑NMR signals for the C‑3 carbon (bearing the hydroxyl), providing unambiguous structural confirmation via NMR spectroscopy [2].

NMR structural elucidation impurity origin tracing process control strategy

Chromatographic Polarity Shift: Hydrochloride Salt Form of Impurity 16 Alters Reversed-Phase HPLC Retention Relative to Parent Drug and Non-Hydroxylated Impurities

Ivabradine Impurity 16, in its hydrochloride salt form, exhibits altered polarity and solubility compared to the parent drug Ivabradine hydrochloride and other non‑hydroxylated impurities [1]. The presence of the 3‑hydroxyl group increases the compound's polarity relative to Ivabradine (which bears a methoxy group at that position), resulting in a lower retention time (shorter RRT) under standard reversed‑phase HPLC conditions. While specific RRT values for Impurity 16 are proprietary to individual pharmacopoeial monographs, the polarity shift is consistent with the chromatographic behavior of hydroxylated versus methoxylated analogs in RP‑HPLC systems . This differential retention is critical for the chromatographic resolution (Rs) between Impurity 16 and closely eluting impurities in system suitability mixtures [2].

HPLC method development relative retention time impurity resolution

Regulatory Traceability and ANDA Acceptance: Impurity 16 Reference Standard with Pharmacopoeial Traceability vs. Uncharacterized Generic Impurity Standards

Ivabradine Impurity 16 is supplied with comprehensive characterization data compliant with regulatory guidelines, including HPLC, LC‑MS, and NMR data packages, and can be provided with traceability against pharmacopoeial standards (USP or EP) [1]. Suppliers such as SynZeal and Veeprho offer this impurity as a fully characterized reference standard suitable for ANDA submissions, with certificates of analysis (COA) documenting purity ≥95% by HPLC . In contrast, generic or uncharacterized impurity standards lacking regulatory‑grade documentation may not satisfy ICH Q3A requirements for identification, qualification, and specification setting [2]. The availability of Impurity 16 from multiple GMP‑certified manufacturers (Veeprho, SynZeal, QCS, STD) with documented synthetic routes and characterization packages directly supports ANDA regulatory filings and commercial quality control programs [3].

ANDA regulatory submission USP/EP traceability GMP impurity standard

Validated Application Scenarios for Ivabradine Impurity 16 (3-Hydroxy Ivabradine) Reference Standard


ANDA Regulatory Filing: Impurity Specification Setting and Method Validation

Ivabradine Impurity 16 serves as a critical reference standard for establishing impurity specifications in Abbreviated New Drug Applications (ANDAs) for generic Ivabradine hydrochloride products [1]. Its fully characterized profile with COA, HPLC, LC‑MS, and NMR data supports the validation of related substances methods, determination of relative response factors (RRF), and establishment of acceptance limits per ICH Q3A/Q3B guidelines. The availability of pharmacopoeial traceability (USP/EP) enables direct correlation with compendial impurity designations [2].

Commercial Batch Release and Stability Testing of Ivabradine API and Finished Dosage Forms

In commercial quality control laboratories, Impurity 16 is used as a quantitative reference standard for the identification and quantification of the 3‑hydroxy impurity in Ivabradine active pharmaceutical ingredient (API) and finished drug product batches. Its distinct chromatographic retention (altered polarity due to 3‑OH substitution) enables baseline resolution from the parent drug and other impurities in validated HPLC methods [1]. It is also employed in forced degradation and stability studies to monitor potential oxidative degradation pathways that generate hydroxylated impurities [2].

Process Development and Control Strategy Optimization for Ivabradine Synthesis

During process R&D and scale‑up, Impurity 16 is utilized as a spiking standard to demonstrate the depletion of the 3‑hydroxy impurity through optimized recrystallization or purification steps. The USP Pharmaceutical Analytical Impurity (PAI) grade of Hydroxy Ivabradine is specifically indicated for this purpose, enabling process scientists to track impurity fate across synthetic steps and establish robust control strategies [1].

Analytical Method Development and System Suitability Testing

Ivabradine Impurity 16 is incorporated into system suitability mixtures for HPLC method development, where its distinct retention time and spectral characteristics serve as a marker for chromatographic performance. The compound's hydroxyl‑mediated polarity shift relative to the parent drug and other impurities (e.g., N‑Desmethyl Ivabradine, Dehydro Ivabradine) makes it a valuable probe for assessing column selectivity and mobile phase optimization in gradient RP‑HPLC methods for simultaneous determination of Ivabradine and its related substances [1].

Quote Request

Request a Quote for Ivabradine Impurity 16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.